molecular formula C9H17NO B1416556 3-Oxa-9-azaspiro[5.5]undecane CAS No. 311-21-7

3-Oxa-9-azaspiro[5.5]undecane

Cat. No. B1416556
CAS RN: 311-21-7
M. Wt: 155.24 g/mol
InChI Key: NJGVTIXCHOYDJW-UHFFFAOYSA-N
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Description

3-Oxa-9-azaspiro[5.5]undecane is a chemical compound with the molecular formula C9H17NO . It has a molecular weight of 155.24 . The compound is typically in a liquid physical form .


Molecular Structure Analysis

The InChI code for 3-Oxa-9-azaspiro[5.5]undecane is 1S/C9H17NO/c1-5-10-6-2-9(1)3-7-11-8-4-9/h10H,1-8H2 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

3-Oxa-9-azaspiro[5.5]undecane has a density of approximately 1.0 g/cm^3 . It has a boiling point of 249.6°C at 760 mmHg . The compound has a molar refractivity of 45.0 cm^3 and a polar surface area of 21 Å^2 .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of compounds like 3-Oxa-9-azaspiro[5.5]undecane is a significant area of research due to their unique spiroaminal structures. These compounds are challenging targets for chemical synthesis because of their novel skeletons and potential applications. They serve as cores in natural or synthetic products with significant biological activities (Sinibaldi & Canet, 2008).

Applications in Pharmacology

A specific application of these compounds in pharmacology includes their use in the synthesis of antibacterial agents. For instance, derivatives of 3-Oxa-9-azaspiro[5.5]undecane have been synthesized and tested against bacterial strains, showing activity against specific gram-negative and gram-positive bacteria (Lukin et al., 2022).

Structural Studies

The study of the structure and conformation of spiro compounds is another area of focus. For instance, the structural analysis of spiro lactam-lactones reveals insights into the conformation of lactone and lactam rings, which can be crucial for understanding the chemical behavior and reactivity of these compounds (Zukerman-Schpector et al., 1999).

Drug Development

In drug development, these compounds are explored as potential therapeutic agents. For example, certain derivatives have been identified as potent antagonists with potential therapeutic applications in respiratory diseases and other chemokine-mediated diseases (Norman, 2007).

Novel Synthetic Approaches

Research also focuses on novel synthetic approaches for creating these compounds. Techniques such as the Prins cascade cyclization have been developed for synthesizing derivatives of 3-Oxa-9-azaspiro[5.5]undecane, showcasing innovative methods in organic chemistry (Reddy et al., 2014).

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-oxa-9-azaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-5-10-6-2-9(1)3-7-11-8-4-9/h10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGVTIXCHOYDJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653867
Record name 3-Oxa-9-azaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxa-9-azaspiro[5.5]undecane

CAS RN

311-21-7
Record name 3-Oxa-9-azaspiro[5.5]undecane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxa-9-azaspiro[5.5]undecane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-oxa-9-azaspiro[5.5]undecane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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